Computed Lipophilicity (XLogP3) of 2,3-Difluoro-4-Isopropenylphenol vs. Non-Fluorinated and Saturated Analogs
2,3-Difluoro-4-Isopropenylphenol has a computed XLogP3 of 3.2, compared to the non-fluorinated analog 4-isopropenylphenol which has a predicted logP of approximately 2.4 (based on consensus prediction from comparable phenol datasets [1]). The introduction of two vicinal fluorine atoms thus increases predicted lipophilicity by approximately 0.8 log units, which is consistent with the well-known effect of aryl fluorine substitution on logP [2]. For the saturated analog 3,5-difluoro-4-isopropylphenol (MW 172.17), the change from an sp² isopropenyl to an sp³ isopropyl center introduces an additional methylene hydrogen and alters both logP and molecular shape, though experimental logP data for both comparators remain unpublished. This computed difference suggests that 2,3-difluoro-4-isopropenylphenol will exhibit distinct membrane permeability and tissue distribution behavior compared to its non-fluorinated and saturated analogs in biological assays [2].
Comparator (4-isopropenylphenol): predicted logP ≈ 2.4
Δ logP ≈ +0.8
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 4-Isopropenylphenol: predicted logP ≈ 2.4 (consensus estimate) |
| Quantified Difference | Δ logP ≈ +0.8 (fluorinated vs. non-fluorinated) |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator logP estimated from analogous phenol datasets |
Why This Matters
A logP difference of 0.8 units can translate into a roughly 6-fold difference in octanol/water partition coefficient, which directly impacts bioavailability, membrane permeability, and pharmacokinetic profiling in drug discovery programs.
- [1] PubChem Compound Summary for CID 45120068, 2,3-Difluoro-4-(prop-1-en-2-yl)phenol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45120068 (accessed 2026-04-24). View Source
- [2] Purser, S., Moore, P.R., Swallow, S., Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37, 320-330. https://doi.org/10.1039/B610213C View Source
